

Spectroscopic Elucidation of 2-Methoxycyclohex-2-enone: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxycyclohex-2-enone**

Cat. No.: **B1610579**

[Get Quote](#)

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical compound **2-Methoxycyclohex-2-enone** (CAS: 23740-37-6).^[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes foundational principles with field-proven insights, explaining the causality behind experimental choices and interpretive strategies. Our focus is on building a self-validating understanding of the molecule's structural characterization.

Introduction: The Molecular Profile of 2-Methoxycyclohex-2-enone

2-Methoxycyclohex-2-enone, with the molecular formula $C_7H_{10}O_2$, is a cyclic α,β -unsaturated ketone, also classified as an enol ether.^[1] Its structure presents a unique electronic environment arising from the conjugation between the carbonyl group ($C=O$), the carbon-carbon double bond ($C=C$), and the methoxy group ($-OCH_3$). This arrangement dictates the molecule's reactivity and is the primary determinant of its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing purity, and understanding its role in synthetic pathways.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	[1]
Molecular Weight	126.15 g/mol	[1]
Exact Mass	126.06808 Da	[1]
CAS Number	23740-37-6	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methoxycyclohex-2-enone**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data requires meticulous sample preparation and instrument calibration. This protocol ensures reproducibility and spectral integrity.

- **Sample Preparation:** Accurately weigh 10-20 mg of the **2-Methoxycyclohex-2-enone** sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[\[2\]](#) The choice of solvent is critical; CDCl₃ is selected for its excellent solubilizing properties for nonpolar organic compounds and its single, well-defined residual peak.[\[2\]](#)
- **Tube Loading:** Transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm to ensure it resides within the uniform region of the magnetic field.[\[2\]](#) Wipe the outside of the tube to remove any contaminants.[\[2\]](#)
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Locking: The instrument's software will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.[\[3\]](#)

- Shimming: The magnetic field homogeneity is optimized through an automated or manual "shimming" process. This minimizes peak broadening and enhances spectral resolution, resulting in sharp, well-defined signals.[3]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]
- Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ^{13}C NMR, proton decoupling is employed to simplify the spectrum by collapsing carbon-proton couplings into single lines.

^1H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Structure for NMR Assignment:

Numbered structure of **2-Methoxycyclohex-2-enone** for NMR assignments.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Rationale
H3 (vinyl)	-4.7 - 5.0	Triplet (t)	1H	J ≈ 4.0	Located on the double bond (vinyl proton), significantly deshielded. The methoxy group at C2 pushes its chemical shift downfield. It appears as a triplet due to coupling with the two adjacent protons at C4. [4]
H7 (-OCH ₃)	-3.6 - 3.8	Singlet (s)	3H	N/A	Protons of the methoxy group are in a distinct chemical environment and show no coupling to other protons, hence a singlet. The electronegative oxygen causes a

downfield
shift.^[4]

H6 (allylic)	~2.4 - 2.6	Triplet (t)	2H	J ≈ 6.0	These protons are alpha to the carbonyl group (allylic position), leading to deshielding. They couple with the two protons at C5, resulting in a triplet.
--------------	------------	-------------	----	---------	---

These protons are adjacent to the vinyl proton (H3) and the aliphatic protons at C5. The overlapping signals and multiple couplings result in a complex multiplet.

H4	~2.3 - 2.5	Multiplet (m)	2H	-	These protons are adjacent to the vinyl proton (H3) and the aliphatic protons at C5. The overlapping signals and multiple couplings result in a complex multiplet.
----	------------	---------------	----	---	--

H5	~1.9 - 2.1	Multiplet (m)	2H	-	These aliphatic protons are furthest from the electron-
----	------------	---------------	----	---	---

withdrawing groups and thus appear most upfield. They couple with protons at C4 and C6, leading to a multiplet.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum reveals seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (C=O)	~195 - 205	The carbonyl carbon of an α,β -unsaturated ketone is highly deshielded and appears significantly downfield.[5][6]
C2 (=C-O)	~170 - 180	This carbon is part of the double bond and is directly attached to an electronegative oxygen atom, causing a strong deshielding effect.
C3 (=CH)	~100 - 110	As the β -carbon in an enone system, it is more shielded compared to the α -carbon (C2) and appears in the typical alkene region.
C7 (-OCH ₃)	~55 - 60	The methoxy carbon is a classic indicator, appearing in a predictable region due to the direct attachment to oxygen.[7]
C6 (-CH ₂ -C=O)	~35 - 40	The carbon alpha to the carbonyl group is deshielded relative to a standard alkane carbon.[6]
C4	~25 - 30	An aliphatic methylene carbon adjacent to the double bond.
C5	~20 - 25	The aliphatic methylene carbon furthest from the electron-withdrawing functional groups, making it the most shielded (upfield) of the ring carbons.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

- Sample Preparation: For a liquid sample like **2-Methoxycyclohex-2-enone**, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.^[8] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: An FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected and ratioed against the background to remove interfering signals from atmospheric CO₂ and water vapor. The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹).^[9]
- Data Presentation: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorption Bands (Predicted)

The IR spectrum of **2-Methoxycyclohex-2-enone** is dominated by absorptions from the conjugated enone and enol ether systems.

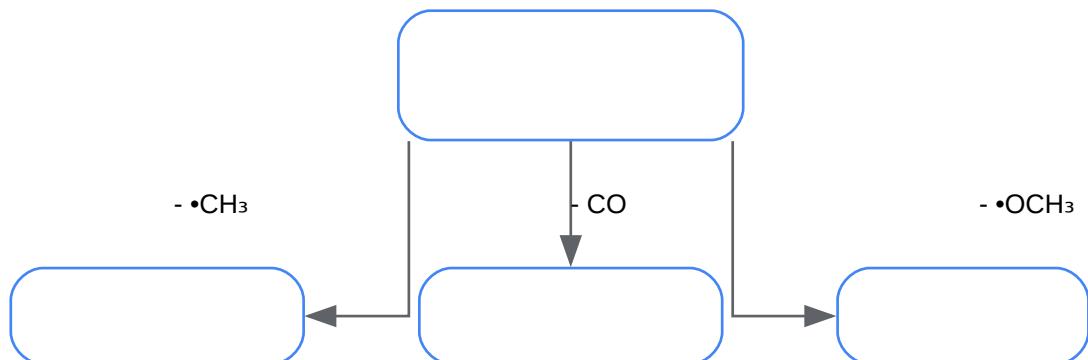
Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~2950-2850	Medium-Strong	C-H Stretch (sp ³)	Corresponds to the stretching vibrations of the C-H bonds in the methylene (-CH ₂ -) and methoxy (-CH ₃) groups.[10]
~1680-1660	Strong	C=O Stretch (Ketone)	This is a highly characteristic and intense absorption. The frequency is lower than a typical saturated ketone (~1715 cm ⁻¹) because conjugation with the C=C double bond weakens the C=O bond, shifting its absorption to a lower wavenumber.[11]
~1620-1600	Medium-Strong	C=C Stretch (Alkene)	This absorption is due to the stretching of the carbon-carbon double bond. Its intensity is enhanced by the conjugation with the carbonyl group.
~1250-1200	Strong	C-O Stretch (Enol Ether)	Represents the asymmetric C-O-C stretching of the enol ether functionality (=C-O-CH ₃). This is typically a strong and prominent band.[10]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Data Acquisition

- **Sample Introduction:** The sample is diluted in a volatile solvent (e.g., dichloromethane) and injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard method where high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a positively charged molecular ion ($M\dot{+}$).[\[12\]](#)
- **Fragmentation:** The high energy of EI causes the molecular ion to be energetically unstable, leading it to fragment into smaller, characteristic charged ions and neutral radicals.[\[13\]](#)
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, generating a mass spectrum that plots the relative abundance of ions versus their m/z value.


Predicted Mass Spectrum and Fragmentation Analysis

The molecular ion ($M\dot{+}$) for **2-Methoxycyclohex-2-enone** is expected at $m/z = 126$. Key fragmentation pathways are dictated by the stability of the resulting carbocations and radicals.

m/z Value	Proposed Fragment	Loss	Rationale
126	$[\text{C}_7\text{H}_{10}\text{O}_2]^\bullet^+$	-	Molecular Ion (M^\bullet^+)
111	$[\text{M} - \text{CH}_3]^+$	$\cdot\text{CH}_3$ (15 Da)	Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methyl ethers. [14]
98	$[\text{M} - \text{CO}]^\bullet^+$	CO (28 Da)	Loss of a neutral carbon monoxide molecule is a characteristic fragmentation for cyclic ketones.
95	$[\text{M} - \text{OCH}_3]^+$	$\cdot\text{OCH}_3$ (31 Da)	Alpha-cleavage resulting in the loss of the methoxy radical is a highly probable event, leading to a stable acylium ion. [15]
67	$[\text{C}_5\text{H}_7]^+$	-	A common fragment for cyclohexene derivatives, potentially arising from complex rearrangements after initial losses. [16]

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation steps predicted for **2-Methoxycyclohex-2-enone** under electron ionization.

[Click to download full resolution via product page](#)

Proposed EI fragmentation cascade for **2-Methoxycyclohex-2-enone**.

Conclusion

The structural elucidation of **2-Methoxycyclohex-2-enone** is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy maps the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic nature of the key functional groups (conjugated ketone and enol ether), and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The predicted data and interpretations within this guide provide a robust framework for the identification and characterization of this molecule, underscoring the synergy of modern analytical methods in chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxycyclohex-2-en-1-one | C7H10O2 | CID 12496237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]
- 9. eag.com [eag.com]
- 10. instanano.com [instanano.com]
- 11. 2-Cyclohexen-1-one | C₆H₈O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Elucidation of 2-Methoxycyclohex-2-enone: A Structural and Methodological Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610579#spectroscopic-data-of-2-methoxycyclohex-2-enone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com